N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine
Description
Properties
Molecular Formula |
C14H12ClN3 |
|---|---|
Molecular Weight |
257.72 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine |
InChI |
InChI=1S/C14H12ClN3/c15-12-4-1-10(2-5-12)8-16-13-6-3-11-9-17-18-14(11)7-13/h1-7,9,16H,8H2,(H,17,18) |
InChI Key |
AXIXBQVTLFGRLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC3=C(C=C2)C=NN3)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of 6-Chloro-1H-indazole with 4-Chlorobenzylamine
Reaction Overview
This method involves displacing a chlorine atom at the C6 position of 6-chloro-1H-indazole with 4-chlorobenzylamine under basic conditions. The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism.
Procedure:
Starting Materials :
- 6-Chloro-1H-indazole (1.0 equiv)
- 4-Chlorobenzylamine (1.2 equiv)
- Potassium carbonate (2.0 equiv)
- Dimethylacetamide (DMA) as solvent
Conditions :
- Reflux at 120°C for 24 hours under nitrogen atmosphere.
- Post-reaction purification via column chromatography (hexane/ethyl acetate, 3:1).
Data Table:
| Parameter | Value | Source |
|---|---|---|
| Yield | 68% | |
| Purity (HPLC) | >98% | |
| Reaction Time | 24 hours |
Mechanistic Insight :
The electron-withdrawing indazole ring activates the C6 chlorine for substitution. The base deprotonates 4-chlorobenzylamine, enhancing its nucleophilicity.
Reductive Amination of 1H-Indazol-6-amine with 4-Chlorobenzaldehyde
Reaction Overview
This two-step method involves imine formation between 1H-indazol-6-amine and 4-chlorobenzaldehyde, followed by reduction to the secondary amine.
Procedure:
Imine Formation :
- 1H-Indazol-6-amine (1.0 equiv) and 4-chlorobenzaldehyde (1.1 equiv) stirred in methanol at 25°C for 12 hours.
Reduction :
- Sodium cyanoborohydride (1.5 equiv) added, and the mixture stirred for 6 hours.
- Purification via recrystallization (ethanol/water).
Data Table:
| Parameter | Value | Source |
|---|---|---|
| Yield | 75% | |
| Purity (NMR) | >95% | |
| Reaction Time | 18 hours total |
Key Considerations :
Alkylation of 1H-Indazol-6-amine with 4-Chlorobenzyl Bromide
Reaction Overview
Direct alkylation of the primary amine at C6 using 4-chlorobenzyl bromide under phase-transfer conditions.
Procedure:
Starting Materials :
- 1H-Indazol-6-amine (1.0 equiv)
- 4-Chlorobenzyl bromide (1.1 equiv)
- Tetrabutylammonium bromide (TBAB, 0.1 equiv)
- Aqueous NaOH (10%) and dichloromethane (DCM).
Conditions :
- Vigorous stirring at 40°C for 8 hours.
- Isolation via extraction (DCM) and solvent evaporation.
Data Table:
| Parameter | Value | Source |
|---|---|---|
| Yield | 82% | |
| Purity (LC-MS) | >99% | |
| Reaction Time | 8 hours |
Optimization Notes :
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 68% | >98% | Moderate | High |
| Reductive Amination | 75% | >95% | High | Moderate |
| Alkylation | 82% | >99% | High | Low |
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-[(4-chlorophenyl)methyl]-1H-indazol-6-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of N-[(4-substituted phenyl)methyl]-1H-indazol-6-amine.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's promising anticancer properties. For instance, one study demonstrated that derivatives of indazole, including N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine, exhibited significant inhibitory effects against various cancer cell lines. Specifically, it showed an IC50 value of 5.15 µM against the K562 cell line, indicating its potential as a low-toxicity anticancer agent .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 5.15 | Induction of apoptosis and cell cycle arrest |
| HEK-293 | 33.2 | Selective toxicity towards cancer cells |
The compound induces apoptosis in K562 cells through the modulation of Bcl-2 family proteins and the p53/MDM2 pathway, leading to a concentration-dependent increase in apoptotic rates .
Antimicrobial Activity
This compound has also been studied for its antimicrobial activities. It has shown potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Therapeutic Applications
Given its biological activities, this compound is being investigated for various therapeutic applications:
Potential Applications:
- Cancer Treatment: As an anticancer agent targeting specific cell lines.
- Antimicrobial Therapy: Exploring its efficacy against bacterial infections.
Case Studies
Several case studies have documented the efficacy of indazole derivatives in clinical settings:
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of indazole derivatives, including this compound, against multiple cancer types using National Cancer Institute protocols. The results indicated significant cytotoxicity against several human cancer cell lines .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of indazole derivatives, revealing effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Variations
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine
- Core Structure : 1,3,5-Oxadiazine ring (vs. indazole in the target compound).
- Substituents : 4-Chlorophenyl and trichloromethyl groups.
- Key Differences : The oxadiazine core introduces different electronic and steric properties compared to indazole. The trichloromethyl group may increase metabolic stability but also toxicity.
- Synthesis : Prepared via dehydrosulfurization of thiourea precursors, contrasting with indazole derivatives that often employ cyclization or cross-coupling reactions .
1-[(2-Chloro-6-methoxyphenyl)methyl]-4-(4-methoxyphenyl)-1H-imidazol-2-amine
- Core Structure : Imidazole (vs. indazole).
- Substituents : Chloro-methoxyphenyl and methoxyphenyl groups.
- Methoxy groups enhance solubility but may reduce membrane permeability compared to chloro substituents .
Substituent Variations on the Indazole Core
N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine
- Core Structure : Indazole (same as target compound).
- Substituents : 2-Methyl and 2-chloropyrimidin-4-yl groups (vs. 4-chlorobenzyl).
- Biological Relevance : This compound is structurally related to pazopanib, a VEGFR inhibitor used in cancer therapy. The pyrimidine substituent may facilitate hydrogen bonding with kinase ATP-binding sites, whereas the 4-chlorobenzyl group in the target compound could prioritize hydrophobic interactions .
- Synthesis : Crystallographic studies (R factor = 0.039) confirm planar geometry, critical for target binding .
N-([6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene)-4-(trifluoromethyl)aniline
- Core Structure : Imidazo[2,1-b]thiazole (vs. indazole).
- Substituents : 4-Chlorophenyl and trifluoromethyl groups.
- Key Differences : The trifluoromethyl group increases electronegativity and metabolic stability compared to the benzyl group in the target compound. The thiazole ring may alter pharmacokinetic properties .
Halogen Substituent Effects
- 5-(4-Fluorophenyl)-1H-imidazol-2-amine : Fluorine’s electronegativity and smaller size compared to chlorine may enhance binding specificity but reduce lipophilicity. This compound is part of LY2784544, a JAK2 inhibitor, highlighting the role of halogen choice in target selectivity .
Biological Activity
N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antitumor properties. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural configuration characterized by an indazole ring substituted at the 6-position with an amine group and at the 4-position with a chlorophenylmethyl group. This structural arrangement is crucial for its biological activity.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity . The compound has been shown to inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. Notably, it modulates the expression of key proteins such as p53 and MDM2, which are critical in regulating apoptosis and tumorigenesis .
The mechanism of action involves interaction with specific molecular targets, potentially binding to enzymes or receptors that modulate their activity. For instance, studies suggest that this compound acts as a JNK inhibitor , which is significant for treating inflammatory disorders and cancer.
Research Findings and Case Studies
Several studies highlight the efficacy of this compound in various cancer models:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits growth inhibitory activity against human colorectal cancer cells (HCT116) with an IC50 value of approximately 14.3 μM. This indicates potent anti-proliferative effects while showing minimal toxicity to normal cells .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through modulation of apoptosis-related proteins. For example, treatment with this compound resulted in decreased expression of Bcl-2 (an anti-apoptotic protein) and increased expression of Bax (a pro-apoptotic protein), suggesting a mechanism for its antitumor activity .
- Cell Cycle Analysis : The compound affects cell cycle distribution, leading to an increase in the G0/G1 phase population while decreasing S phase cells, indicating its potential role in halting cell proliferation .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other indazole derivatives:
| Compound Name | Structural Features | IC50 (μM) | Biological Activity |
|---|---|---|---|
| N-(4-fluorobenzyl)-1H-indazol-6-amine | 4-Fluorobenzyl group | 14.3±4.4 | Anticancer |
| 6-Bromo-N-(4-chlorophenyl)methyl-1H-indazol-4-amine | Bromo substituent at 6-position | Enhanced | Anticancer |
| 1H-Indazol-3-amines | Variations in substitution patterns | Varies | JNK inhibition |
This table illustrates how variations in substitution patterns can significantly influence the biological activity of indazole derivatives.
Synthesis and Applications
The synthesis of this compound typically involves multi-step chemical reactions that allow for the incorporation of specific functional groups, enhancing its biological profile. The compound serves not only as a potential therapeutic agent but also as a building block for more complex molecules in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
